Cas no 2137997-33-0 (3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one)
3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one
- EN300-1113093
- 2137997-33-0
- 3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one
-
- Inchi: 1S/C10H16N4O/c11-9-4-6-14(13-9)7-8-3-1-2-5-12-10(8)15/h4,6,8H,1-3,5,7H2,(H2,11,13)(H,12,15)
- InChI Key: FYCFNFGLGBKYOC-UHFFFAOYSA-N
- SMILES: O=C1C(CN2C=CC(N)=N2)CCCCN1
Computed Properties
- Exact Mass: 208.13241115g/mol
- Monoisotopic Mass: 208.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 72.9Ų
3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1113093-0.05g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1113093-0.1g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1113093-0.25g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1113093-0.5g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1113093-1.0g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 1g |
$1414.0 | 2023-06-09 | ||
| Enamine | EN300-1113093-2.5g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1113093-5.0g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 5g |
$4102.0 | 2023-06-09 | ||
| Enamine | EN300-1113093-10.0g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 10g |
$6082.0 | 2023-06-09 | ||
| Enamine | EN300-1113093-1g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1113093-5g |
3-[(3-amino-1H-pyrazol-1-yl)methyl]azepan-2-one |
2137997-33-0 | 95% | 5g |
$3065.0 | 2023-10-27 |
3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one Related Literature
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
Additional information on 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one
Introduction to 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one (CAS No. 2137997-33-0) and Its Emerging Applications in Chemical Biology
The compound 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one (CAS No. 2137997-33-0) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a structurally complex molecule, it combines the versatility of azepane and pyrazole scaffolds, which have garnered significant attention in recent years due to their broad spectrum of biological activities. This introduction delves into the compound's chemical properties, its potential applications in medicinal chemistry, and how it aligns with cutting-edge research trends.
The molecular framework of 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one is characterized by a fused azepane ring system linked to a pyrazole moiety via an amine-substituted methylene group. This unique arrangement confers distinct pharmacophoric features that make it a promising candidate for drug discovery. The azepane ring, known for its stability and ability to mimic the binding pockets of various biological targets, provides a robust scaffold for further functionalization. Meanwhile, the pyrazole ring, a well-documented pharmacological moiety, introduces hydrogen bonding capabilities and modulates receptor interactions.
In the realm of chemical biology, the presence of an amino group on the pyrazole ring is particularly noteworthy. This functionality not only enhances solubility but also allows for diverse derivatization strategies, enabling the synthesis of libraries of analogs with tailored properties. Such flexibility is crucial for optimizing bioactivity and minimizing off-target effects—a cornerstone of modern drug development. Recent studies have highlighted the potential of pyrazole derivatives in modulating enzyme activity and receptor binding, making compounds like 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one valuable tools for investigating disease mechanisms.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. The azepane-pyrazole hybrid structure has shown promise in preliminary screenings as a scaffold for kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. For instance, modifications to the nitrogen atoms within both heterocycles can fine-tune interactions with ATP-binding pockets in kinases, leading to potent inhibition. Furthermore, the compound's ability to engage multiple binding sites simultaneously suggests it could serve as a dual-action therapeutic agent.
Advances in computational chemistry have further accelerated the exploration of 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one's therapeutic potential. Molecular docking simulations have revealed its high affinity for several protein targets, including those implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The pyrazole moiety's capacity to form hydrogen bonds with key residues in these targets enhances binding affinity, while the azepane ring provides structural rigidity necessary for sustained interaction. These findings align with emerging research trends that emphasize structure-based drug design to maximize efficacy.
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one exemplifies modern synthetic methodologies that prioritize efficiency and scalability. Multi-step reactions involving transition-metal catalysis have enabled concise routes to complex heterocycles, reducing production costs and environmental impact. Such innovations are critical as pharmaceutical industries strive to meet increasing demand while adhering to green chemistry principles. Additionally, advances in purification techniques ensure high-purity intermediates and final products, which are essential for rigorous biological evaluations.
Biological evaluation of 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one has yielded intriguing results that warrant further investigation. In vitro assays have demonstrated its inhibitory effects on certain enzymes linked to metabolic disorders, suggesting potential applications beyond oncology and neurology. The compound's ability to modulate enzyme kinetics without significant toxicity underscores its therapeutic promise. Moreover, its stability under physiological conditions enhances its suitability for formulation into oral or injectable drugs—a critical factor in drug development pipelines.
The integration of machine learning into drug discovery has opened new avenues for exploring 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one's utility. Predictive models trained on large datasets have identified novel derivatives with enhanced bioactivity against specific targets. These virtual screening approaches complement traditional high-throughput screening (HTS), allowing researchers to prioritize compounds based on both structural features and predicted efficacy. Such interdisciplinary strategies are reshaping how new drugs are discovered and developed.
Future directions for research on 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one include exploring its role in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could improve treatment outcomes for multifaceted diseases like cancer or autoimmune disorders. Preclinical studies are underway to assess its efficacy in animal models, providing insights into dosing regimens and potential side effects before human trials commence.
The broader impact of this compound reflects broader trends in pharmaceutical innovation—emphasizing precision medicine, personalized therapies, and targeted interventions based on genetic or molecular profiles. As our understanding of disease at the molecular level deepens, compounds like 3-(3-amino-1H-pyrazol-1-yl)methylazepan-2-one will play an increasingly vital role in addressing complex health challenges worldwide.
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